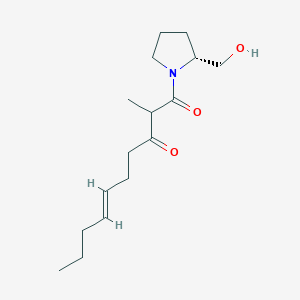

Scalusamide B

Description

Scalusamide B is a pyrrolidine alkaloid initially isolated from the fungus Penicillium brevicompactum . Structurally, it features a pyrrolidine core with a pentaketide acid side chain and is proposed to originate biosynthetically from glutamic acid or proline via intermolecular cyclization . Notably, this compound exists as a mixture of C-7 epimers, a characteristic shared with its analogs, Scalusamides A and C .

Properties

Molecular Formula |

C16H27NO3 |

|---|---|

Molecular Weight |

281.39 g/mol |

IUPAC Name |

(E)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-methyldec-6-ene-1,3-dione |

InChI |

InChI=1S/C16H27NO3/c1-3-4-5-6-7-10-15(19)13(2)16(20)17-11-8-9-14(17)12-18/h5-6,13-14,18H,3-4,7-12H2,1-2H3/b6-5+/t13?,14-/m1/s1 |

InChI Key |

HFWMLSNVDWMIEV-GCWZKKBRSA-N |

Isomeric SMILES |

CCC/C=C/CCC(=O)C(C)C(=O)N1CCC[C@@H]1CO |

Canonical SMILES |

CCCC=CCCC(=O)C(C)C(=O)N1CCCC1CO |

Synonyms |

scalusamide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Key Structural Features:

- Scalusamide B : Pyrrolidine core with C-2 stereochemistry confirmed via Marfey’s analysis (absolute configuration) and C-7 epimerization .

- Scalusamide A : Similar pyrrolidine framework but distinct substituents; exhibits antifungal and antibacterial activities .

- Scalusamide C : Shares the pyrrolidine core but differs in side-chain modifications; structural elucidation based on spectroscopic comparison with this compound derivatives .

- Perinadine C : A tetracyclic alkaloid derived from this compound via molecular cyclization; lacks the pyrrolidine ring but retains a nitrogen-containing tetracyclic system .

Bioactivity Profiles

- Scalusamide A : Demonstrates antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus .

- This compound: No direct bioactivity reported; hypothesized role in biosynthetic pathways (e.g., Perinadine C precursor) .

- Related Compounds: Penicillenols and terretriones () exhibit weak antiviral activity against SARS-CoV-2 Mpro (e.g., compound 3: 46.64% enzyme inhibition at 50 μM) .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for confirming Scalusamide B’s structural identity and purity?

- Methodological Answer : For structural confirmation, use a combination of NMR (¹H/¹³C) , mass spectrometry (HRMS) , and infrared spectroscopy (IR) to verify functional groups and molecular weight. Purity should be assessed via HPLC with a validated protocol, ensuring ≥95% purity. For novel compounds, provide full spectral data and reproducibility details in the main manuscript, referencing prior characterization methods for known analogs .

Q. How can researchers design experiments to optimize the synthesis yield of this compound?

- Methodological Answer : Employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use analytical controls (TLC/HPLC) to monitor intermediate steps. Document procedures meticulously to ensure reproducibility, adhering to guidelines for reporting synthetic protocols (e.g., reagent ratios, purification steps) .

Q. What are the best practices for documenting experimental procedures in this compound research?

- Methodological Answer : Maintain a digitized lab notebook with timestamps, raw data files, and instrument calibration records. Include detailed descriptions of synthetic steps, spectral acquisition parameters, and biological assay conditions. Cross-reference supplementary materials for extended datasets, as per journal requirements for transparency .

Q. How to perform a literature review to identify knowledge gaps in this compound research?

- Methodological Answer : Use PubMed/CAS SciFinder with Boolean terms (e.g., "this compound AND biosynthesis") and filter by publication date (last 5 years). Critically appraise studies for methodological weaknesses (e.g., small sample sizes in bioactivity assays). Narrow broad questions iteratively using tools like PICO framework to refine scope .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times). Analyze variables like solvent effects (DMSO vs. aqueous) or batch-to-batch variability in compound purity. Apply multivariate regression to isolate confounding factors, referencing guidelines for iterative data analysis in qualitative research .

Q. What computational strategies validate this compound’s structure-activity relationships (SAR) for targeted drug design?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Validate predictions via SAR-driven synthesis of analogs with modified substituents. Employ QSAR models to correlate structural descriptors (logP, polar surface area) with bioactivity, avoiding overloading figures with chemical structures .

Q. How to design a dose-response study to assess this compound’s efficacy while minimizing off-target toxicity?

- Methodological Answer : Use Hill slope models to determine EC₅₀/IC₅₀ values in in vitro assays. Incorporate toxicity endpoints (e.g., mitochondrial membrane potential assays) at higher doses. Apply allometric scaling for in vivo extrapolation, ensuring adherence to ethical guidelines for dose justification .

Q. What meta-analysis approaches integrate heterogeneous data on this compound’s pharmacokinetic properties?

- Methodological Answer : Perform systematic reviews using PRISMA guidelines to aggregate data from in vitro, in vivo, and clinical studies. Apply random-effects models to account for variability in absorption rates across species. Use sensitivity analysis to assess bias from small-study effects, ensuring statistical expertise in the research team .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.